molecular formula C9H7N3O B12282123 6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile

6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile

Cat. No.: B12282123
M. Wt: 173.17 g/mol
InChI Key: VBBNPTBBELSKMT-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-A]pyridine core with a methoxy group at the 6th position and a carbonitrile group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and environmentally benign solvents to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The methoxy and carbonitrile groups can be substituted under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Imidazo[1,2-A]pyridine: The parent compound with a similar core structure.

    2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.

    3-Chloro-6-methoxy-imidazo[1,2-A]pyridine: Another derivative with distinct properties

Uniqueness: 6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and carbonitrile groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

6-methoxyimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-8-2-3-9-11-5-7(4-10)12(9)6-8/h2-3,5-6H,1H3

InChI Key

VBBNPTBBELSKMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=NC=C2C#N)C=C1

Origin of Product

United States

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